VCL-F is primarily derived from the oxidative degradation of venetoclax. Studies indicate that this impurity can form under various conditions, particularly in the presence of oxidizing agents such as hydrogen peroxide. The identification and characterization of VCL-F are essential for regulatory compliance and quality assurance in pharmaceutical manufacturing.
VCL-F falls under the category of pharmaceutical impurities, specifically those resulting from oxidative processes. It is classified as a minor impurity in venetoclax formulations but requires monitoring due to potential impacts on drug performance.
The synthesis of VCL-F has been documented through various methods. One notable approach involves the oxidation of venetoclax using meta-chloroperoxybenzoic acid in dichloromethane. This method yields the N-oxide form of venetoclax, which can further degrade to form VCL-F.
The molecular structure of VCL-F is characterized by its complex arrangement involving multiple functional groups derived from venetoclax. The exact structure can be elucidated using nuclear magnetic resonance spectroscopy and mass spectrometry.
VCL-F can undergo several chemical reactions primarily driven by its functional groups. The most significant reaction pathway involves oxidative degradation leading to the formation of hydroxylamine derivatives through Meisenheimer rearrangement.
Safety data sheets indicate that handling VCL-F requires precautions due to its potential reactivity and health hazards associated with exposure.
VCL-F serves as a reference standard in analytical chemistry for assessing the purity of venetoclax formulations. It is critical in stability studies to ensure that drug products meet regulatory standards for quality and safety. Additionally, understanding the formation pathways of VCL-F aids in developing strategies to minimize impurities during drug synthesis.
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6